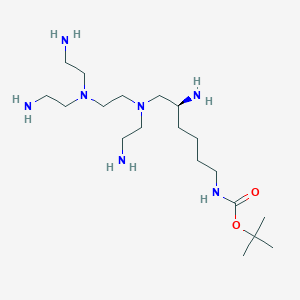
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features a tert-butyl carbamate protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate typically involves multiple steps:
Protection of the amine group: The initial step involves the protection of the amine group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the intermediate: The protected amine is then reacted with a suitable aldehyde or ketone to form an intermediate imine or enamine.
Reductive amination: The intermediate is subjected to reductive amination using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Biochemistry: The compound can serve as a probe or ligand in biochemical assays and studies.
Materials Science: It can be utilized in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: A closely related compound with similar structure and properties.
tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate: Another similar compound with slight variations in the functional groups.
Uniqueness
(S)-tert-Butyl (5-amino-6-((2-aminoethyl)(2-(bis(2-aminoethyl)amino)ethyl)amino)hexyl)carbamate is unique due to its specific stereochemistry and the presence of multiple amine groups, which can impart distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H45N7O2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-amino-6-[2-aminoethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C19H45N7O2/c1-19(2,3)28-18(27)24-10-5-4-6-17(23)16-26(13-9-22)15-14-25(11-7-20)12-8-21/h17H,4-16,20-23H2,1-3H3,(H,24,27)/t17-/m0/s1 |
InChI Key |
LGWWEAIKTQOYNQ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](CN(CCN)CCN(CCN)CCN)N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CN(CCN)CCN(CCN)CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


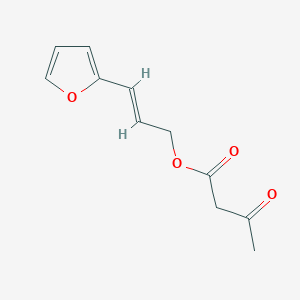

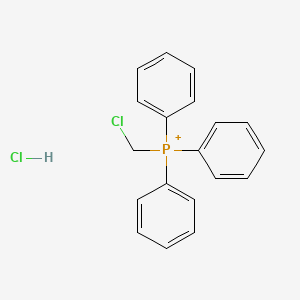
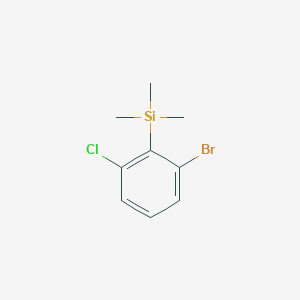
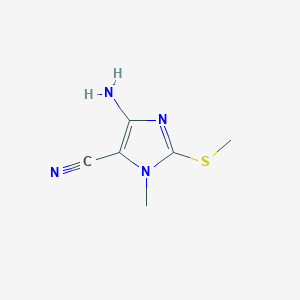
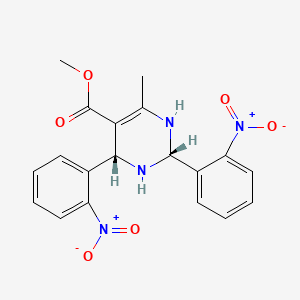
![1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B15198930.png)
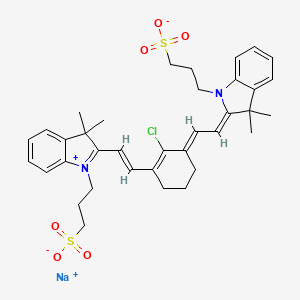

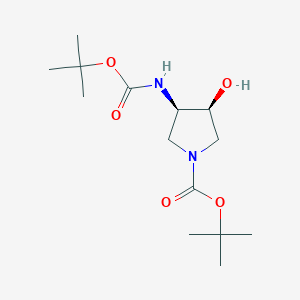
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B15198947.png)
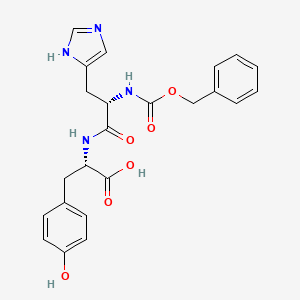
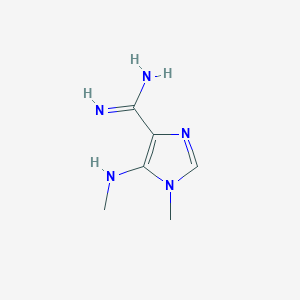
![1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B15198978.png)
